molecular formula C13H16F3NO3S B2699479 N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396887-32-3

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2699479
CAS RN: 1396887-32-3
M. Wt: 323.33
InChI Key: JHDQLZJQZMNSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as PF-04457845, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of drugs known as P2X7 receptor antagonists, which are known to play a crucial role in the regulation of immune responses and inflammation.

Scientific Research Applications

Photodynamic Therapy Applications

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide and related benzenesulfonamide derivatives have been explored for their utility in photodynamic therapy, particularly in the treatment of cancer. The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has shown promising applications. These compounds possess excellent photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Research has demonstrated the potential of N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs). These compounds, which include N-amino-, N-hydroxy-, and N-methoxy-moieties at the sulfonamide zinc binding group, have been studied for their inhibition mechanisms, revealing significant insights into their interaction with human isoform II of carbonic anhydrase (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

Enzymatic Synthesis Applications

The enantioselective enzymatic processes involving N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide derivatives have been explored for the synthesis of optically active compounds. For instance, the hydrolysis and esterification of N-(cyclohexylcarbamoyl)-benzenesulfonamides using lipase Amano P from Pseudomonas sp. demonstrated the potential for enantioselective synthesis of pharmaceutical intermediates, showcasing the versatility of benzenesulfonamides in enzymatic reactions (Akita, Kurashima, Nozawa, Kawana, Hirayama, Seri, & Imamura, 1999).

Novel Nonsteroidal Progesterone Receptor Antagonists

N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been identified as a new class of nonsteroidal progesterone receptor antagonists. These compounds, due to their selective binding affinity and antagonistic activity, offer potential clinical applications in treating conditions like uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. The structural development of these antagonists underscores the therapeutic relevance of benzenesulfonamide derivatives in addressing progesterone receptor-mediated pathologies (Yamada, Kazui, Yoshioka, Tanatani, Mori, Kagechika, & Fujii, 2016).

properties

IUPAC Name

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3S/c14-13(15,16)9-4-6-12(7-5-9)21(19,20)17-10-2-1-3-11(18)8-10/h4-7,10-11,17-18H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDQLZJQZMNSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.